

physical properties of 3-bromopentan-2-one

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Compound of Interest

Compound Name: 3-bromopentan-2-one

Cat. No.: B1277478

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An In-depth Technical Guide on the Physical Properties of **3-Bromopentan-2-one**

Introduction

3-Bromopentan-2-one is a halogenated ketone with the molecular formula C_5H_9BrO .^[1] Its structure, featuring a bromine atom at the alpha position to the carbonyl group, makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.^[1] The presence of both a reactive bromine atom and a carbonyl group allows for a variety of chemical transformations.^[1] This guide provides a comprehensive overview of the known physical and chemical properties of **3-bromopentan-2-one**, details on its synthesis, and comparisons with structurally similar compounds.

Physicochemical Properties

Quantitative data on the physical properties of **3-bromopentan-2-one** is sparse in publicly available literature. While some properties have been calculated, experimentally determined values for key characteristics such as boiling and melting points are not readily available.^[1]^[2]^[3]

General and Computed Properties

The following table summarizes the available general and computationally derived properties of **3-bromopentan-2-one**.

Property	Value	Source
Molecular Formula	C ₅ H ₉ BrO	[1][4]
Molecular Weight	165.03 g/mol	[1][4][5]
CAS Number	815-48-5	[1][3][4]
Appearance	Not specified	
Odor	Not specified	
XLogP3	1.7	[5][6]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	1	[6]
Rotatable Bond Count	2	[4][6]
Exact Mass	163.98368 Da	[5][6]
Monoisotopic Mass	163.98368 Da	[4]
Topological Polar Surface Area	17.1 Å ²	[4]
Heavy Atom Count	7	[4][6]
Complexity	70.5	[4][6]

Experimentally Determined Physical Properties

As of the latest available data, specific experimental values for the following physical properties of **3-bromopentan-2-one** have not been published.

Property	Value
Melting Point	Not available[2][3]
Boiling Point	Not available[2][5]
Density	Not available[2]
Refractive Index	Not available[2]
Solubility	While not explicitly stated for 3-bromopentan-2-one, ketones with up to five carbon atoms are generally moderately soluble in water due to the polarity of the carbonyl group.[7][8] Solubility in common organic solvents is expected to be high.[7]

Comparison with Structurally Similar Compounds

To provide context for the expected physical properties of **3-bromopentan-2-one**, the following table compares it with its parent ketone, pentan-2-one, and the related alkyl halide, 3-bromopentane.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n _{20/D})
3-Bromopentan-2-one	C ₅ H ₉ BrO	165.03	Not available	Not available	Not available
Pentan-2-one	C ₅ H ₁₀ O	86.13	102	0.8062	1.3903
3-Bromopentane	C ₅ H ₁₁ Br	151.04	118-119	1.216 at 25°C	1.445

Data for Pentan-2-one sourced from[1]. Data for 3-Bromopentane sourced from[1][9][10][11].

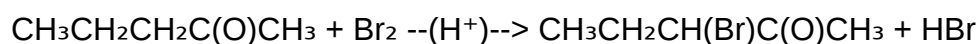
The presence of the bromine atom in **3-bromopentan-2-one** significantly increases its molecular weight compared to pentan-2-one. Generally, for organic compounds, an increase in molecular weight and the presence of a polar halogen atom lead to stronger intermolecular forces (dipole-dipole interactions and London dispersion forces), which would be expected to result in a higher boiling point than that of pentan-2-one.^{[7][8][12]}

Experimental Protocols

Synthesis of 3-Bromopentan-2-one

The most common method for the synthesis of **3-bromopentan-2-one** is the acid-catalyzed electrophilic α -bromination of 2-pentanone.^[1]

Reaction:



Detailed Methodology:

- Materials: 2-pentanone, bromine, a suitable acid catalyst (e.g., hydrobromic acid or acetic acid), and a solvent (e.g., dichloromethane or acetic acid).^[1]
- Procedure:
 - Dissolve 2-pentanone in the chosen solvent in a reaction flask equipped with a dropping funnel and a stirrer.
 - Add the acid catalyst to the solution.
 - Slowly add a solution of bromine in the same solvent from the dropping funnel to the stirred solution of 2-pentanone. The reaction is typically carried out at room temperature or with gentle heating.
 - The reaction progress can be monitored by the disappearance of the bromine color.
 - After the reaction is complete, the mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove any unreacted bromine, followed by washing with water and brine.

- The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
- The solvent is removed by rotary evaporation.
- The crude **3-bromopentan-2-one** can be purified by fractional distillation under reduced pressure.

Note: The choice of solvent can significantly impact the reaction's efficiency. Polar aprotic solvents like dichloromethane are often used.^[1] Acetic acid can serve as both a solvent and a proton source.^[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **3-bromopentan-2-one** from 2-pentanone.

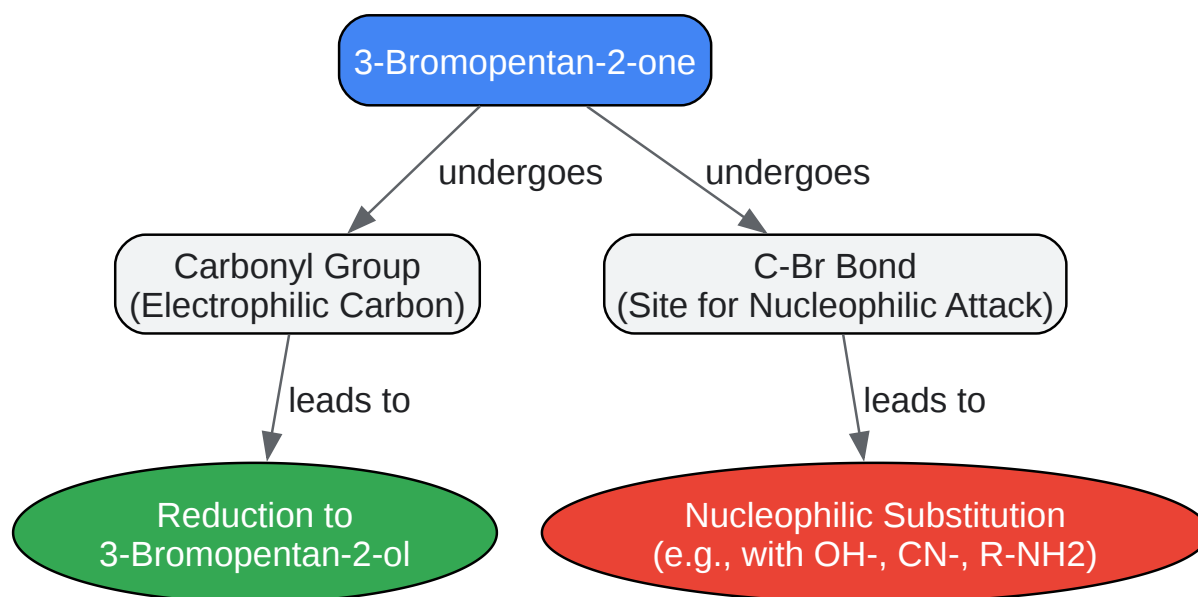


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Caption: Synthesis workflow for **3-bromopentan-2-one**.

Logical Relationship of Reactivity

The structure of **3-bromopentan-2-one** contains two key reactive sites: the electrophilic carbon of the carbonyl group and the carbon atom bonded to the bromine, which is susceptible to nucleophilic attack.



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Caption: Key reactive sites of **3-bromopentan-2-one**.

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